2-chloro-N-(furan-2-ylmethyl)-5-iodobenzamide
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Overview
Description
2-Chloro-N-(furan-2-ylmethyl)-5-iodobenzamide is an organic compound that features a benzamide core substituted with chloro, furan-2-ylmethyl, and iodo groups
Preparation Methods
The synthesis of 2-chloro-N-(furan-2-ylmethyl)-5-iodobenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride, furan-2-ylmethanol, and iodine.
Reaction Conditions:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Chloro-N-(furan-2-ylmethyl)-5-iodobenzamide can undergo various chemical reactions:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The iodo group can be involved in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form new carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(furan-2-ylmethyl)-5-iodobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong bonds with biological targets.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-chloro-N-(furan-2-ylmethyl)-5-iodobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and iodo groups can form strong interactions with active sites, while the furan ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(furan-2-ylmethyl)-5-iodobenzamide include:
2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide: This compound has a similar structure but with a methyl group instead of an iodine atom.
2-Chloro-N-(furan-2-ylmethyl)propanamide: Lacks the iodine atom and has a different substitution pattern on the benzene ring.
2-Chloro-N-furan-2-ylmethyl-N-isopropyl-acetamide: Features an isopropyl group instead of the iodine atom.
The uniqueness of this compound lies in the presence of both chloro and iodo substituents, which can provide distinct reactivity and binding properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLJYJAYTATGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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